molecular formula C13H13NO2 B108438 N-(3-Methyl-2-butenyl)phthalimide CAS No. 15936-45-5

N-(3-Methyl-2-butenyl)phthalimide

Cat. No. B108438
CAS RN: 15936-45-5
M. Wt: 215.25 g/mol
InChI Key: NPPJFTLLMRKUHM-UHFFFAOYSA-N
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Description

N-(3-Methyl-2-butenyl)phthalimide is a chemical compound that is part of a broader class of phthalimides, which are known for their diverse applications in material science, pharmaceuticals, and organic synthesis. Phthalimides are characterized by the presence of the phthalimide moiety, a bicyclic structure consisting of a benzene ring fused to an imide group. The specific compound , N-(3-Methyl-2-butenyl)phthalimide, is not directly mentioned in the provided papers, but the general class of phthalimides is well-represented with various derivatives and their applications being discussed.

Synthesis Analysis

The synthesis of phthalimide derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of a new dicarboxylic acid derivative bearing three preformed imide rings was achieved through the condensation of N-(3,5-diaminophenyl)phthalimide and trimellitic anhydride . Another paper describes the synthesis of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide by reacting in situ generated ArTe− with N-(2-bromoethyl)phthalimide . Additionally, a cobalt-catalyzed direct carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides using benzene-1,3,5-triyl triformate as a CO source is reported . These studies demonstrate the versatility of synthetic approaches to phthalimide derivatives.

Molecular Structure Analysis

The molecular structure of phthalimide derivatives is crucial for their properties and applications. The paper on N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide provides detailed structural characterization, including bond lengths and the formation of a novel heterocycle upon reaction with RuCl3 . Another study reports the structure of N-(nitramino)phthalimide established by X-ray diffraction and confirmed by NMR spectroscopy .

Chemical Reactions Analysis

Phthalimide derivatives undergo various chemical reactions that are essential for their applications. For example, the photochemistry of N-phenyl phthalonimide leads to the formation of substituted dihydroisocoumarins in the presence of tertiary amines . The methylation of N-(nitramino)phthalimide results in a mixture of N-methyl and O-methyl isomers, with the latter containing a high-nitrogen-oxygen fragment . These reactions highlight the reactivity of phthalimide derivatives and their potential for generating novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimide derivatives are influenced by their molecular structure. The polymers derived from triimide-dicarboxylic acid exhibit excellent solubility in various solvents and possess high glass-transition temperatures and thermal stability . Similarly, polyimides synthesized from N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide show high glass transition temperatures and enhanced thermal stabilities . These properties make phthalimide derivatives suitable for high-performance materials.

Scientific Research Applications

Anticonvulsant Properties

N-(3-Methyl-2-butenyl)phthalimide and its derivatives have been studied for their anticonvulsant properties. A study by Bailleux, Vallée, Nuyts, and Vamecq (1994) explored a series of N-phenylphthalimides, including N-(3-amino-2-methylphenyl)phthalimides, for their effectiveness against seizures induced by electroshock and pentylenetetrazol in mice. Some compounds showed potent activity against these seizures and were also evaluated for their neurologic toxicity (Bailleux et al., 1994).

Antimicrobial Activity

Another study by Solanki (2022) highlighted the antimicrobial potential of N-hydroxyl methyl phthalimide derivatives. These derivatives were tested against various plant pathogens, revealing their significant toxicity to fungi. This study suggests the possible application of these compounds in addressing plant diseases (Solanki, 2022).

Anxiolytic Activity

Hassanzadeh, Rabbani, Khodarahmi, and Moosavi (2012) conducted a study on the anxiolytic effects of phthalimide derivatives. Their research showed that specific derivatives, like N-benzoyl 3-nitro-phthalimide, could produce anxiolytic activity, offering potential therapeutic applications for anxiety disorders (Hassanzadeh et al., 2012).

Material Science Applications

In the field of material science, phthalimide derivatives have been explored for their properties in polymer science. Jayakumar, Balaji, and Nanjundan (2000) synthesized copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate, which were characterized for their solubility, thermal stability, and molecular weight. This research indicates the utility of these compounds in developing new polymeric materials (Jayakumar et al., 2000).

Safety And Hazards

N-(3-Methyl-2-butenyl)phthalimide is classified under the GHS07 hazard class . The compound carries the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

2-(3-methylbut-2-enyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO2/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13(14)16/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPJFTLLMRKUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C(=O)C2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166643
Record name Phthalimide, N-(3-methyl-2-butenyl)-
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methyl-2-butenyl)phthalimide

CAS RN

15936-45-5
Record name 2-(3-Methyl-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione
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Record name Phthalimide, N-(3-methyl-2-butenyl)-
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Record name N-(3-Methyl-2-butenyl)phthalimide
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Record name Phthalimide, N-(3-methyl-2-butenyl)-
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Record name N-(3-Methyl-2-buten-1-yl)phthalimide
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Synthesis routes and methods I

Procedure details

Phthalimide, potassium salt (20.5 g, 0.11 mol) was suspended in dry DMF (100 mL). To the suspension was added 1-bromo-3-methyl-2-butene (14.8 g, 0.1 mol) with stirring. The reaction mixture was stirred under N2 at 45° C. for 24 h. TLC (silica gel, 30% ethyl acetate-hexane) showed one major UV-visible spot with Rf =0.65. DMF was removed under vacuum and the residue was taken up with water (200 mL) and extracted with ethyl acetate (3×150 mL). The extracts were combined and dried over Na2SO4. Evaporation of solvent gave the title product as a white solid. Yield: 21.0 g (98%). mp: 95°-97° C. MS: 233 (M+NH4)+, 216 (M+H)+.
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20.5 g
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14.8 g
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ethyl acetate hexane
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Synthesis routes and methods II

Procedure details

20 g of 1-bromo-3-methylbut-2-ene and 26.1 g of phthalimide are suspended in anhydrous DMF, and then the mixture is refluxed for 12 h with heating. After returning to RT, the reaction medium is filtered and then taken up with an aqueous solution saturated with NH4Cl. The aqueous phase is extracted with AcOEt, washed with a solution of NaCl, and then dried on magnesium sulfate and dry evaporated. The obtained solid is suspended in 100 mL of water and stirred. The precipitated product is filtered, rinsed with ether and then dried in the oven in vacuo at 65° C. 18.3 g (yield=63%) of 2-(3-methylbut-2-en-1-yl)-1H-isoindole-1,3-dione are obtained as a white powder used as such.
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20 g
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26.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RD Elliott, JA Montgomery - Journal of Medicinal Chemistry, 1977 - ACS Publications
A convenient synthesis of 8-azapurine ribonucleosides substituted at the 6 position with thio, alkylthio, alkoxy, amino, and alkylamino groups is described. The reaction of 6-(methylthio)-…
Number of citations: 24 pubs.acs.org
K Maruyama, Y Kubo - The Journal of Organic Chemistry, 1981 - ACS Publications
The photochemical reactions of jV-(2-alkenyl) phthalimides 4a-f were examined. Irradiation of a solution of 4a, b, d, f in methanol yielded a mixture of the methanol-incorporated …
Number of citations: 48 pubs.acs.org
SM Hecht - 1970 - search.proquest.com
We have studied the basis and scope of cytokinin (cell division, growth) activity in two ways. The first of these has been the isolation of cytokinins from natural systems to determine …
Number of citations: 0 search.proquest.com
SM Hecht, NJ Leonard, RY Schmitz, F Skoog - Phytochemistry, 1970 - Elsevier
Eight compounds have been synthesized to define the relationship between side-chain planarity and cytokinin activity within a series of N 6 -substituted adenines and adenosines. …
Number of citations: 36 www.sciencedirect.com
M Herbert, L Pichat - Journal of Labelled Compounds, 1971 - Wiley Online Library
La carbonatation du bromure d'isobutényl‐1 magnésium par 14 CO 2 conduit, avec un rendement de 94% par rapport à Ba 14 CO 3 , à l'acide diméthyl‐3,3 acrylique ( 14 C‐1) qui est …

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